Potent c-Myc Inhibition: A 170-Fold Improvement Over the Reference Inhibitor 10058-F4
This compound demonstrates potent inhibition of the c-Myc/Max/DNA complex formation. In a direct comparison with the well-known c-Myc inhibitor 10058-F4, 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid exhibits an IC50 that is approximately 170-fold more potent [1] [2].
| Evidence Dimension | Inhibition of c-Myc/Max/DNA complex formation (IC50) |
|---|---|
| Target Compound Data | 300 nM |
| Comparator Or Baseline | 10058-F4: 51 µM (51,000 nM) |
| Quantified Difference | ~170-fold increase in potency |
| Conditions | AlphaScreen assay using pre-formed complex of c-Myc and biotinylated DNA followed by compound addition and incubation with his6-tagged c-Max [1]. |
Why This Matters
This substantial potency advantage positions this compound as a superior starting point or chemical probe for investigating c-Myc-driven biology and for developing next-generation Myc-targeted therapeutics compared to legacy tool compounds.
- [1] TargetMine. (n.d.). Activity report for compound targeting human c-Myc. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=157013100 View Source
- [2] Huang, M. J., et al. (2014). Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics. International Journal of Biological Sciences, 10(10), 1084–1096. View Source
